
2-(4-Methoxyphenoxy)-4-oxo-4H-1-benzopyran-5,7-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenoxy)-4-oxo-4H-chromene-5,7-diyl diacetate is an organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenoxy)-4-oxo-4H-chromene-5,7-diyl diacetate typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenol with 4-chloromethylcoumarin under basic conditions to form the intermediate 2-(4-methoxyphenoxy)-4-oxo-4H-chromene. This intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methoxyphenoxy)-4-oxo-4H-chromene-5,7-diyl diacetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The chromene core can be reduced to form a dihydrochromene derivative.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the acetate groups.
Major Products Formed
Oxidation: Formation of 2-(4-hydroxyphenoxy)-4-oxo-4H-chromene-5,7-diyl diacetate.
Reduction: Formation of 2-(4-methoxyphenoxy)-4H-chromene-5,7-diyl diacetate.
Substitution: Formation of derivatives with various functional groups replacing the acetate groups.
Applications De Recherche Scientifique
2-(4-Methoxyphenoxy)-4-oxo-4H-chromene-5,7-diyl diacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and cardiovascular diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-(4-Methoxyphenoxy)-4-oxo-4H-chromene-5,7-diyl diacetate involves its interaction with various molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit specific enzymes involved in inflammatory and oxidative stress pathways.
Modulating Receptors: It may bind to and modulate the activity of certain receptors, leading to changes in cellular signaling.
Inducing Apoptosis: In cancer cells, it can induce apoptosis through the activation of pro-apoptotic proteins and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methoxyphenoxy)propanoic acid: Known for its use as a sweetness inhibitor.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used in organic synthesis and catalysis.
Uniqueness
2-(4-Methoxyphenoxy)-4-oxo-4H-chromene-5,7-diyl diacetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its chromene core and diacetate groups make it a versatile compound for various chemical reactions and research applications.
Propriétés
Numéro CAS |
138590-90-6 |
|---|---|
Formule moléculaire |
C20H16O8 |
Poids moléculaire |
384.3 g/mol |
Nom IUPAC |
[5-acetyloxy-2-(4-methoxyphenoxy)-4-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C20H16O8/c1-11(21)25-15-8-17(26-12(2)22)20-16(23)10-19(28-18(20)9-15)27-14-6-4-13(24-3)5-7-14/h4-10H,1-3H3 |
Clé InChI |
GIFPPYCNDYITID-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C=C(O2)OC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


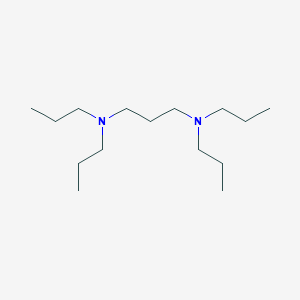
![(Z)-[(2-carboxyphenyl)hydrazinylidene]-(2-nitrosophenyl)-oxidoazanium](/img/structure/B14276072.png)
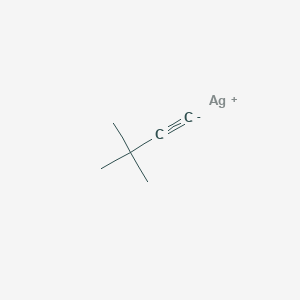
![1H-Pyrazole-4,5-diamine, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14276086.png)
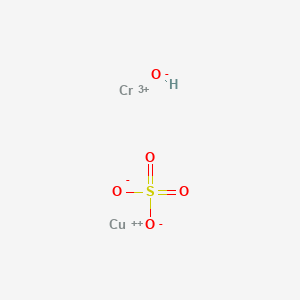
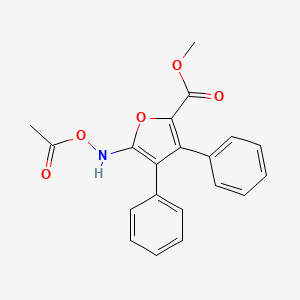

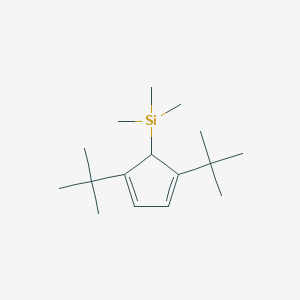

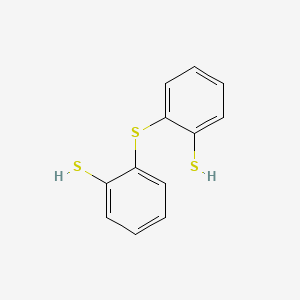
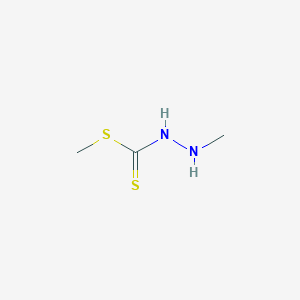

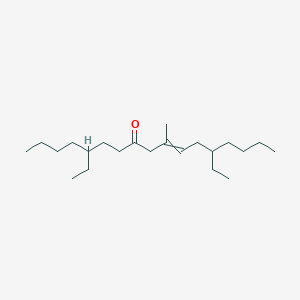
![Heptyl [2-(ethenyloxy)ethyl]carbamodithioate](/img/structure/B14276148.png)
